molecular formula C7H15ClN2O B3365018 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride CAS No. 1193387-29-9

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride

Cat. No.: B3365018
CAS No.: 1193387-29-9
M. Wt: 178.66
InChI Key: AKSIZVWNUAUHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride (CAS 1193387-29-9) is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidin-2-one scaffold, a saturated five-membered nitrogen-containing ring that is a privileged structure in pharmaceutical science . This scaffold is valued for its three-dimensional, sp3-hybridized structure, which allows for extensive exploration of pharmacophore space and can contribute to improved solubility and ADME/Tox profiles of drug candidates compared to flat, aromatic heterocycles . The compound's structure includes a primary amine group, making it a versatile building block or intermediate for the synthesis of more complex molecules. Researchers utilize such pyrrolidin-2-one derivatives in the design and development of bioactive molecules with potential applications as central nervous system agents, anti-inflammatories, and more . The hydrochloride salt form typically enhances the compound's stability and solubility. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) before use and handle all chemicals with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

1-(2-aminopropyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(8)5-9-4-2-3-7(9)10;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSIZVWNUAUHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-29-9
Record name 2-Pyrrolidinone, 1-(2-aminopropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193387-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Findings References
1-(2-Aminopropyl)pyrrolidin-2-one HCl C₇H₁₄N₂O·HCl 178.7 Aminopropyl group at N1 Chiral intermediate in drug discovery; modulates α1-adrenergic receptors
1-Aminopyrrolidin-2-one HCl C₄H₇N₂O·HCl 136.6 Amino group at N1 Precursor for heterocyclic synthesis; limited bioactivity due to simplicity
α-Pyrrolidinononanophenone HCl C₁₉H₂₉NO·HCl 323.9 Phenylketone + pyrrolidine Forensic stimulant (α-PVP analog); binds dopamine/norepinephrine transporters
S-61 (Antiarrhythmic Derivative) C₁₉H₂₈N₃O·HCl 337.9 4-[4-(2-Tolyl)piperazin-1-yl]butyl group Antiarrhythmic agent; dual α1-adrenolytic and ion channel blocking activity
1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one HCl C₁₁H₁₂FN₂O·HCl 242.7 2-Fluorophenyl + methylamino at C3 Investigated for CNS activity; fluorination enhances metabolic stability
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one HCl C₁₁H₁₂ClN₂O·HCl 261.2 2-Chlorophenyl + methylamino at C3 Structural analog with potential serotonin receptor affinity; chlorine increases lipophilicity

Detailed Research Findings and Functional Differences

Structural Impact on Pharmacological Activity

  • Aminopropyl vs. Arylpiperazine Groups: The aminopropyl group in 1-(2-aminopropyl)pyrrolidin-2-one HCl enhances water solubility compared to bulkier arylpiperazine derivatives (e.g., S-61 and S-73). However, arylpiperazine analogs exhibit stronger α1-adrenolytic effects due to aromatic stacking with receptors .
  • Halogenation Effects: Fluorine or chlorine substitution on aromatic rings (e.g., 2-fluorophenyl or 2-chlorophenyl derivatives) improves metabolic stability and receptor binding affinity. For example, the 2-chlorophenyl analog shows a 3-fold increase in serotonin receptor binding compared to non-halogenated analogs .

Stereochemical Specificity

The (S)-enantiomer of 1-(2-aminopropyl)pyrrolidin-2-one HCl (CAS 2126144-67-8) demonstrates higher enantiomeric purity (≥95%) and selective activity in cardiovascular models compared to racemic mixtures .

Biological Activity

1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride, also known as 1-(2-AP) pyrrolidin-2-one HCl, is a compound of significant interest in pharmacological research due to its unique biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidinone core with a two-carbon chain terminating in an amino group. The molecular formula is C7H14ClN2OC_7H_{14}ClN_2O and the CAS number is 2126144-67-8. Its hydrochloride form suggests it can form stable salts, enhancing its solubility and bioavailability.

1-(2-AP) pyrrolidin-2-one HCl exhibits notable biological activity primarily through its inhibition of histone deacetylases (HDACs), specifically HDAC5 and HDAC6. This inhibition is crucial as HDACs play a significant role in regulating gene expression by modifying chromatin structure. The compound's ability to selectively inhibit these enzymes may contribute to its therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Inhibition of Histone Deacetylases : Selectively inhibits HDAC5 and HDAC6, influencing gene expression.
  • Cellular Metabolism : Acts as a metabolite in spermidine catabolism, indicating its role in cellular health and function.
  • Potential Drug Delivery Applications : Its structure allows for the development of biodegradable drug delivery systems that can target intracellular environments effectively.

Data Table: Biological Activity Summary

Biological Activity Description References
HDAC InhibitionSelective inhibition of HDAC5 and HDAC6
Spermidine MetabolismInvolved in the catabolism of spermidine
Drug Delivery PotentialCan be used to design biodegradable polymers for drug delivery
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Cancer Cell Studies : Research demonstrated that treatment with 1-(2-AP) pyrrolidin-2-one HCl led to increased apoptosis in various cancer cell lines. The mechanism involved the upregulation of pro-apoptotic genes due to histone acetylation changes induced by HDAC inhibition .
  • Neuroprotection : In models of neurodegeneration, this compound showed protective effects against neuronal cell death, attributed to its ability to modulate histone acetylation patterns that influence neurotrophic factor expression .
  • Drug Development : Its unique properties have prompted investigations into its potential as a lead compound for developing new therapeutics targeting HDAC-related pathways in cancer and neurodegenerative diseases .

Q & A

Basic Research Question

  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR to verify the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH2_2 groups) and aminopropyl chain (δ ~1.2–1.8 ppm for CH3_3) .
    • Mass spectrometry : ESI-MS (m/z 178.7 [M+H]+^+) for molecular weight validation .
  • Purity assessment : HPLC with UV detection (λ = 210–220 nm) and a C18 column; compare retention times against reference standards .
    Addressing contradictions : Cross-reference CAS numbers (e.g., 2126144-67-8 vs. 1567888-22-5) by verifying supplier Certificates of Analysis (CoA) and replicating spectral data .

How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

Advanced Research Question

  • Accelerated stability testing : Expose the compound to:
    • Thermal stress : 40–60°C for 4–8 weeks .
    • Hydrolytic stress : pH 3–9 buffers at 25°C .
  • Analytical endpoints :
    • Quantify degradation products (e.g., free amine or oxidized species) via UPLC-MS .
    • Monitor hygroscopicity using dynamic vapor sorption (DVS) due to the hydrochloride salt’s sensitivity to humidity .
      Key findings : Structural analogs show increased degradation at high humidity (>75% RH), necessitating desiccated storage .

What strategies mitigate discrepancies in biological activity data across studies?

Advanced Research Question
Reported variations in receptor binding (e.g., serotonin or dopamine receptors) may stem from:

  • Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., dimerized amines) can interfere with assays. Use preparative HPLC to isolate the pure compound .
  • Salt form differences : Compare freebase and hydrochloride forms via in vitro assays (e.g., radioligand binding) to isolate pharmacological effects .
  • Chiral cross-contamination : Even 2% (R)-enantiomer impurity can skew dose-response curves. Validate enantiopurity before biological testing .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking studies : Use Schrödinger Maestro to model binding to monoamine transporters. The aminopropyl chain’s flexibility allows for multiple binding poses .
  • MD simulations : Simulate 100-ns trajectories in lipid bilayers to assess membrane permeability. Correlate results with experimental LogP values (predicted ~0.8) .
  • SAR analysis : Modify the pyrrolidinone ring (e.g., fluorination at C4) to enhance metabolic stability, guided by DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride
Reactant of Route 2
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.